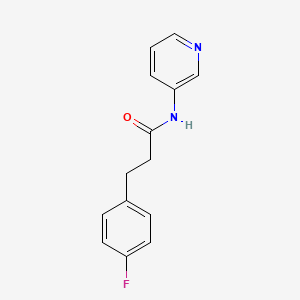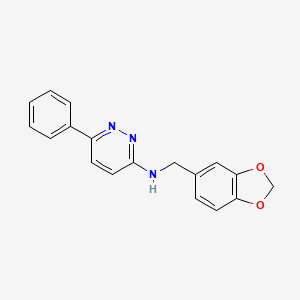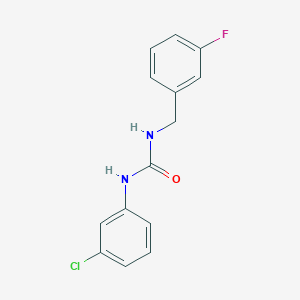
3-(4-fluorophenyl)-N-3-pyridinylpropanamide
Overview
Description
3-(4-fluorophenyl)-N-3-pyridinylpropanamide is a useful research compound. Its molecular formula is C14H13FN2O and its molecular weight is 244.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.10119120 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Met Kinase Inhibitor Development : Schroeder et al. (2009) discovered substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One of these compounds showed complete tumor stasis in a Met-dependent human gastric carcinoma model and was advanced into phase I clinical trials due to its efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Fluorescent pH Sensor : A study by Yang et al. (2013) designed a heteroatom-containing organic fluorophore, which exhibits the effect of intramolecular charge transfer and demonstrates aggregation-induced emission. This fluorophore can work as a fluorescent pH sensor in both solution and solid state and as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).
Alzheimer's Disease Research : Kepe et al. (2006) utilized a selective serotonin 1A molecular imaging probe, structurally similar to 3-(4-fluorophenyl)-N-3-pyridinylpropanamide, in conjunction with positron emission tomography for quantifying receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in receptor densities correlating with worsening clinical symptoms (Kepe et al., 2006).
Cognition-Activating Properties : Butler et al. (1981) found that a series of 3-(aryloxy)pyridines, which include structures related to this compound, possess activity in enhancing retention for passive avoidance learning in mice. This suggested their potential therapeutic properties for the treatment of cognitive disorders (Butler et al., 1981).
Anticancer Agent Synthesis and Evaluation : Alam et al. (2016) designed and synthesized novel compounds, including pyrazole derivatives with structural similarities to this compound, and evaluated them for topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancer cell lines. The study aimed to find potential anticancer agents (Alam et al., 2016).
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-6-3-11(4-7-12)5-8-14(18)17-13-2-1-9-16-10-13/h1-4,6-7,9-10H,5,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRSBOSRUMVURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[4-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4517774.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4517776.png)

![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4517792.png)
![1-ethyl-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4517799.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4517807.png)

![N-(4-methoxyphenyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4517817.png)
![N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4517818.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide](/img/structure/B4517825.png)
![N-(2-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4517829.png)
![N-[3-(methoxymethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B4517843.png)


